methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate
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Description
Methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate is a synthetic compound that has been extensively studied by researchers for its potential applications in scientific research. This compound is also known as 8-(But-2-enylthio)theophylline and has been found to have a wide range of biological activities, making it a promising candidate for further investigation.
Scientific Research Applications
Biological Sulfonium Compounds
S-adenosylmethionine (SAM or AdoMet), a biological sulfonium compound closely related to the structure , is the primary methyl donor in reactions catalyzed by methyltransferases. SAM's versatility extends beyond methylation, contributing methylene, amino, ribosyl, and aminopropyl groups to various biosynthetic processes, including the synthesis of cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, ethylene, and polyamines. The electrophilic character of SAM's adjacent carbon centers and its role in generating 5'-deoxyadenosyl radicals underscore its chemical utility across metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).
Antimicrobial Research
Derivatives structurally related to methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate have shown potent and selective activities against Helicobacter pylori, a major gastric pathogen. A prototype compound from this class displayed low minimal inhibition concentrations against various H. pylori strains, including those resistant to common antibiotics, and demonstrated a clinically acceptable rate of resistance development. These findings highlight the potential of such compounds in developing novel anti-H. pylori agents (Carcanague et al., 2002).
Organic Synthesis and Cross-Coupling Reactions
In organic synthesis, related structures have been utilized in Suzuki cross-coupling reactions, showcasing their role as precursors to 6-arylpurine products. The use of protected 2'-deoxynucleoside and nucleoside derivatives in nickel- or palladium-mediated cross-coupling with arylboronic acids demonstrates the utility of such compounds in synthesizing complex organic molecules (Liu & Robins, 2005).
Chemical Rearrangements and Synthesis
Compounds bearing similarity to the queried structure have been employed in thermal rearrangement processes to yield products with varied substituents, highlighting the chemical flexibility and reactivity of sulfanyl and alkylsulfanyl groups in facilitating such transformations (Tian, Li, & Shi, 2008).
Anticancer Research
In anticancer research, derivatives of methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate have been synthesized and tested for their antiproliferative activity against human cancer cell lines. These studies reveal the potential of such compounds in the development of new anticancer therapies, underscoring the importance of structural modification and synthesis in medicinal chemistry (El Rayes et al., 2019).
properties
IUPAC Name |
methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-5-6-7-18-9-10(17(3)13(21)16-11(9)19)15-14(18)23-8(2)12(20)22-4/h5-6,8H,7H2,1-4H3,(H,16,19,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFOUDORZQJRS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SC(C)C(=O)OC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate |
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